molecular formula C21H22Cl2N2OS B3036035 2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one CAS No. 338957-56-5

2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one

Cat. No. B3036035
CAS RN: 338957-56-5
M. Wt: 421.4 g/mol
InChI Key: KXHIOLLYHFOXOM-UHFFFAOYSA-N
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Description

The compound “2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one” has a molecular formula of C21H22Cl2N2OS. Its average mass is 421.383 Da and its monoisotopic mass is 420.082977 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H22Cl2N2OS. It includes 21 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

  • Anticancer Potential Researchers have explored the anticancer properties of this compound. Its unique chemical structure suggests potential as an inhibitor of specific cancer-related pathways or enzymes. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against different cancer types.
  • Anti-inflammatory Activity

    • The quinazolinone scaffold in this compound has been associated with anti-inflammatory effects. Investigations into its ability to modulate inflammatory pathways, such as NF-κB or COX-2, could provide valuable insights for drug development .

    Neuroprotective Effects

    • Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. Researchers have examined whether 2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one can mitigate neuronal damage or enhance neuronal survival .
  • Antimicrobial Activity The dichloro substitution pattern and the sulfur-containing side chain suggest potential antimicrobial properties. Investigations have explored its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and spectrum of activity is crucial for therapeutic applications.
  • Kinase Inhibition

    • Quinazolinone derivatives often exhibit kinase inhibitory activity. Researchers have studied whether this compound can selectively inhibit specific kinases involved in cellular signaling pathways. Such inhibition could have implications for cancer therapy, inflammation, and other diseases .

    Structure-Activity Relationship (SAR) Studies

    • Scientists have used 2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one as a scaffold for SAR studies. By modifying different functional groups, they aim to optimize its pharmacological properties, bioavailability, and selectivity .

properties

IUPAC Name

2-(butylsulfanylmethyl)-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2OS/c1-4-5-9-27-12-18-24-19-16(10-15(22)11-17(19)23)21(26)25(18)20-13(2)7-6-8-14(20)3/h6-8,10-11H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIOLLYHFOXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one

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